Product packaging for YCR592 protein(Cat. No.:CAS No. 144904-72-3)

YCR592 protein

Cat. No.: B1177740
CAS No.: 144904-72-3
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Ribosomal Proteins and their Ubiquitous Biological Significance

Ribosomal proteins are integral structural and functional components of ribosomes. They play crucial roles in ribosome assembly, stability, and the intricate process of translation. While rRNA forms the catalytic core of the ribosome, ribosomal proteins provide structural support, facilitate the binding of mRNA and transfer RNA (tRNA), and modulate the activity of the ribosome during the different stages of protein synthesis: initiation, elongation, and termination. pressbooks.pub The ubiquitous nature of ribosomes across all domains of life underscores the universal significance of ribosomal proteins in maintaining cellular function and viability. Ribosomal proteins are among the most highly conserved proteins across all life forms. wikipedia.org

Classification and Source Organism of YCR592 Protein: Saccharomyces cerevisiae Ribosomal Context

This compound is a ribosomal protein found in the budding yeast Saccharomyces cerevisiae. uniprot.org S. cerevisiae is a widely used model organism in molecular biology due to its genetic tractability and conserved cellular processes, including ribosome structure and function. nih.gov Eukaryotic ribosomes, such as those in S. cerevisiae, are 80S ribosomes, composed of a 40S small subunit and a 60S large subunit. savemyexams.com The 40S small subunit contains 18S rRNA and approximately 33 different proteins, while the 60S large subunit contains 25S, 5.8S, and 5S rRNAs and approximately 46 different proteins. uniprot.orgyeastgenome.orguniprot.org this compound is classified as a component of the small ribosomal subunit (40S). uniprot.org Specifically, it is known as small ribosomal subunit protein eS26B in Saccharomyces cerevisiae. uniprot.org

Current State of Research on this compound and Translational Fidelity

Current research on ribosomal proteins, including YCR592 (eS26B), often focuses on their precise roles in ribosome assembly, structure, and function, particularly in the context of translational fidelity. Translational fidelity refers to the accuracy of mRNA decoding, ensuring that the correct amino acid is incorporated into the growing polypeptide chain according to the mRNA sequence. nih.gov Errors in translation can lead to the production of misfolded or truncated proteins, impacting cellular health. nih.gov

Studies have shown that ribosomal proteins contribute to maintaining translational fidelity by influencing tRNA binding, codon-anticodon recognition, and ribosome translocation. frontiersin.org For YCR592 (eS26B), its location within the small ribosomal subunit suggests a potential role in mRNA binding or decoding. uniprot.orguniprot.org Research indicates that eS26 interacts with eS1, forming part of the mRNA exit tunnel. uniprot.org This positioning could be significant for the smooth passage of mRNA through the ribosome and potentially influence the accuracy of translation. While the provided results highlight the general importance of ribosomal proteins in translational fidelity and the location of eS26B, detailed research findings specifically and solely on YCR592's impact on translational fidelity would require more targeted studies on this particular protein. However, the broader context of ribosomal protein research in S. cerevisiae utilizes techniques such as cryo-electron microscopy to visualize ribosomal structures and biochemical assays to probe the function of individual proteins and their impact on translation. researchgate.net

Table 1: Ribosomal Subunit Composition in Saccharomyces cerevisiae

Ribosomal SubunitrRNA ComponentsProtein Count
40S (Small)18S rRNA~33
60S (Large)25S, 5.8S, 5S rRNAs~46
80S (Intact)18S, 25S, 5.8S, 5S rRNAs~79

Note: The protein count is approximate as reported in the literature. yeastgenome.org

Table 2: this compound (eS26B) Characteristics

CharacteristicDetailSource Organism
Protein NameSmall ribosomal subunit protein eS26BSaccharomyces cerevisiae
Ribosomal Subunit40S (Small Subunit)Saccharomyces cerevisiae
Gene Name (Yeast)RPS26BSaccharomyces cerevisiae
Location in RibosomePart of the mRNA exit tunnel (interacts with eS1)Saccharomyces cerevisiae

Properties

CAS No.

144904-72-3

Molecular Formula

C24H40O2I2

Synonyms

YCR592 protein

Origin of Product

United States

Molecular and Structural Characterization of Ycr592 Protein

Gene Encoding YCR592 Protein

The gene encoding the protein known as YCR592 (YIH1/YCR059C) is located on chromosome III of Saccharomyces cerevisiae. Its systematic name is YCR059C usp.brnih.govscience.govnih.gov. Early sequencing efforts placed this gene within a 7.5 kb region between the CRY1 and MAT loci on chromosome III. Another study of a 10.1 kb segment in the same region, referred to as YCR59, identified two long open reading frames, YCR591 and YCR592, with the latter being 1226 codons long and entirely within the YCR59 segment. However, the currently accepted gene YCR059C/YIH1 encodes a protein of 258 amino acids ung.siusp.br.

Genomic Locus and Transcriptional Units

The gene YCR059C resides on the right arm of chromosome III in Saccharomyces cerevisiae. It is located between the CRY1 and MAT loci. The gene is transcribed, producing mRNA that is translated into the Yih1 protein. Studies have also indicated the presence of antisense transcripts associated with the 3' ends of protein-coding genes, including YCR059C. These antisense transcripts are often co-incident with Htz1 histone peaks at the 3' ends of the corresponding protein-coding genes.

mRNA Processing and Maturation

Specific detailed information regarding the processing and maturation of the YCR059C mRNA beyond standard eukaryotic mRNA processing was not extensively detailed in the reviewed literature. As a protein-coding gene, its mRNA would undergo transcription, capping, splicing (if introns are present, which is uncommon for many yeast genes), and polyadenylation before being exported for translation.

Primary Sequence Analysis of this compound

The primary sequence of the protein encoded by YCR059C (YIH1) consists of 258 amino acids ung.siusp.br. The calculated molecular weight of the protein is approximately 29,017 Da ung.si, with another source reporting 28991.6 Da usp.br. The isoelectric point (pI) for the S. cerevisiae Yih1 protein is calculated to be 4.28 usp.br.

Amino Acid Composition and Sequence Motifs

The amino acid sequence of Yih1 (UniProt accession P25637) is available in public databases ung.si. While a detailed percentage breakdown of each amino acid for Yih1 specifically was not found, general amino acid composition data for the UniProtKB database indicates typical distributions across all proteins.

The Yih1 protein contains a characteristic consensus motif and an RWD domain profile science.gov. A consensus motif shared among members of a hypothetical protein family, including yeast YCR059C and mammalian Impact, has been identified as G-x(2)-LIMV-x(2)-[LIMV]-x(4)-[LIMV]-x(5)-LIMV-x-R-FYW-G-G-x(2)-[LIMV]-G. The presence of an RWD domain profile is also noted science.gov.

Sequence Conservation Analysis of this compound Homologs Across Species

Yih1 is recognized as an ortholog of mammalian IMPACT usp.brnih.govnih.govyeastgenome.orgusp.br. Sequence conservation analysis reveals homology between yeast YCR059C and proteins in various prokaryotic and eukaryotic organisms yeastgenome.org. The homology is particularly significant in the C-terminal regions when comparing yeast YCR059C and mouse Impact yeastgenome.org. The N-terminal segment of yeast Yih1 shows relation to the N-terminal domain of Drosophila GCN2 usp.br. This conservation across diverse species suggests a fundamental biological role for this protein family.

A table highlighting sequence conservation between yeast Yih1 (YCR059C) and selected homologs is presented below, based on reported homologies:

OrganismHomolog Name/IdentifierRegion of ConservationNotesSource
Mus musculusIMPACTThroughout, C-terminal halves particularlyOrtholog of mammalian IMPACT usp.brnih.govyeastgenome.org
Drosophila melanogasterGCN2 (N-terminal domain)N-terminal segmentRelatedness observed usp.br
Escherichia coliYIGZThroughoutMember of hypothetical protein family yeastgenome.org
Haemophilus influenzaeYIGZThroughoutMember of hypothetical protein family yeastgenome.org
Bacillus subtilisYVYEThroughoutMember of hypothetical protein family yeastgenome.org
Thermus aquaticusYPOLThroughoutMember of hypothetical protein family yeastgenome.org

Predicted Sequence Features (e.g., disordered regions, signal peptides, transmembrane helices if applicable)

Based on the available information, this compound (Yih1/YCR059C) does not appear to contain predicted signal peptides or transmembrane helices ung.si. Subcellular localization studies and predictions place Yih1 in multiple cellular compartments, including the cytoplasm, nucleus, ribosomes, and polysomes nih.gov. One study using phylogenetic profiles predicted it might target mitochondria, although this was a computational prediction. Structural studies (PDB 6U1O) on the two domains of S. cerevisiae Yih1 suggest the presence of disordered regions and indicate that the protein may undergo a conformational change to interact with binding partners.

Higher-Order Structural Elucidation of this compound

The higher-order structure of a protein refers to its three-dimensional arrangement, including secondary, tertiary, and quaternary structures. This complex architecture dictates how a protein interacts with other molecules and performs its specific functions within the cell.

Resolved this compound Structures (e.g., X-ray Crystallography, NMR Spectroscopy, Cryo-Electron Microscopy)

Experimental techniques provide empirical data on protein structures at or near atomic resolution. X-ray crystallography involves crystallizing the protein and then diffracting X-rays through the crystal to produce a pattern that can be computationally converted into a 3D electron density map, revealing atomic positions. jic.ac.ukresearchgate.netwikipedia.orgku.edu Nuclear Magnetic Resonance (NMR) spectroscopy can determine protein structures in solution by analyzing the magnetic properties of atomic nuclei, providing insights into protein dynamics and interactions. utoronto.caunivr.itnih.govbitesizebio.comlibretexts.org Cryo-Electron Microscopy (Cryo-EM) involves rapidly freezing protein samples and imaging them with an electron microscope, allowing for the reconstruction of 3D structures, particularly useful for large protein complexes or those difficult to crystallize. creative-proteomics.comnih.govbiocompare.comtechnologynetworks.combiorxiv.org

While general information on these techniques is available, specific resolved structures for this compound using these methods were not found in the provided search results.

Predicted this compound Structures and Computational Modeling

Computational methods play a vital role in predicting protein structures from amino acid sequences, especially when experimental structures are unavailable. Techniques like homology modeling, threading, and ab initio methods are employed. medcraveonline.com Recent advancements, particularly in deep learning models like AlphaFold, have significantly improved the accuracy of structure prediction, often achieving near-experimental resolution. biotechniques.comisct.ac.jplaskerfoundation.orgnih.govgithub.io These models can predict the final folded structure and, in some cases, the folding pathways. biotechniques.com

Specific predicted structures or computational modeling studies focused solely on this compound were not detailed in the search results. However, the general principles of these methods are highly relevant to understanding how the structure of this compound might be predicted and studied computationally.

Analysis of this compound Folding and Stability (Focus on structural elements, not general physical properties)

Protein folding is the process by which a linear polypeptide chain acquires its specific three-dimensional structure, driven by interactions between amino acid residues and influences from the cellular environment. uni-halle.de The stability of this folded structure, often quantified by the free energy of unfolding, is critical for protein function. biorxiv.org Structural elements like alpha-helices and beta-sheets (secondary structure) form rapidly and are stabilized by hydrogen bonds. uni-halle.de The arrangement of these elements in space constitutes the tertiary structure. uni-halle.de

Analyzing the folding and stability of this compound would involve examining the formation and interactions of its secondary and tertiary structural elements. Computational methods and high-throughput experimental techniques can assess protein folding stability on a large scale. biorxiv.orgasiaresearchnews.com The stability of a protein is a delicate balance of atomic interactions in the folded state, conformational entropy in the unfolded state, and the relationship between protein structure and water properties. biorxiv.org Destabilizing mutations in stable elements can affect folding cooperativity. arxiv.org

Specific details regarding the folding and stability analysis of this compound's structural elements were not found in the provided context.

Identification of Functional and Structural Residues in this compound

While the search results discuss the general concept of functional and structural residues and methods for their identification nih.govnih.gov, specific functional or structural residues within this compound were not explicitly mentioned.

Post-Translational Modifications (PTMs) of this compound

Post-translational modifications (PTMs) are chemical modifications that occur after a protein has been synthesized. thermofisher.comwikipedia.org PTMs can significantly increase the functional diversity of the proteome by altering a protein's activity, localization, interactions, and stability. thermofisher.comwikipedia.orgnih.gov Common PTMs include phosphorylation, glycosylation, ubiquitination, methylation, and acetylation. thermofisher.comwikipedia.orgaptamergroup.comembl.de

Phosphorylation Sites and their Regulatory Implications

Phosphorylation is a crucial and prevalent PTM involving the addition of a phosphate (B84403) group to specific amino acid residues, primarily serine, threonine, and tyrosine in eukaryotic proteins. wikipedia.orgnih.govuniprot.org This modification acts as a molecular switch, regulating a wide range of cellular processes by altering protein structure, stability, interactions, and activity. nih.govptglab.com Deregulation of phosphorylation is implicated in many diseases. nih.gov Experimentally identified phosphorylation sites (p-sites) are collected in databases, providing a valuable resource for studying the impact of phosphorylation. biorxiv.orgbiocuckoo.cn Phosphorylation can have synergistic or antagonistic effects when multiple sites are modified, leading to complex regulatory mechanisms. ptglab.com

While the importance and mechanisms of protein phosphorylation are well-described in the search results nih.govptglab.combiorxiv.orgbiocuckoo.cnnih.gov, specific phosphorylation sites on this compound or their regulatory implications were not provided.

Other Identified PTMs (e.g., Acetylation, Methylation, Ubiquitination, Persulfidation) and their Biological Roles

Post-translational modifications (PTMs) are crucial mechanisms that expand the functional diversity of proteins, influencing their activity, localization, interactions, and stability. For this compound (SNT1_YEAST, UniProt ID P25357), specific PTMs have been reported.

Based on available data, Acetylation and Phosphorylation have been identified on YCR592. yeastgenome.org

PTM TypeModified Residue(s)Confidence Score (SGD)Biological Role (if known for YCR592)
AcetylationNot specified0Not specifically reported for YCR592
PhosphorylationT123, S187, S1920 (T123, S192), 2 (S187)Transient phosphorylation upon cell cycle arrest triggers prion conformer

Confidence scores are based on SGD data, where 0 typically indicates limited evidence and 2 indicates stronger evidence from multiple studies. yeastgenome.org

Phosphorylation of YCR592 has been linked to its ability to act as a prion [ESI+], where transient phosphorylation upon cell cycle arrest triggers a prion conformer. This prion conformer of Snt1p (YCR592) can reshape the activity of the Set3C complex, interfering with the binding of Rap1p to activate genes in otherwise repressed subtelomeric domains. This highlights a specific biological role for phosphorylation in regulating the epigenetic state through YCR592.

Specific information regarding Methylation, Ubiquitination, or Persulfidation of this compound was not found in the reviewed literature. However, these PTMs play significant general roles in cellular biology. Methylation, particularly of arginine residues, can regulate processes such as RNA processing, transcription, and signal transduction. Ubiquitination involves the attachment of ubiquitin to a substrate protein and can target proteins for degradation, alter their activity, or influence their localization. Persulfidation (S-sulfhydration), the modification of cysteine residues by the addition of a sulfur atom, is linked to the biological functions of hydrogen sulfide (B99878) and can influence the activity of ion channels, enzymes, and transcription factors, as well as affect protein-protein interactions. While these PTMs are broadly important, their specific relevance to YCR592 remains to be elucidated based on the current search results.

Methodologies for PTM Identification and Quantification

The identification and quantification of protein PTMs are critical for understanding their functional significance. A variety of methodologies are employed for this purpose, with mass spectrometry (MS)-based approaches being prominent.

Mass spectrometry, including techniques like liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS), allows for the identification and quantification of modified peptides in complex protein mixtures. Specific workflows often involve proteolytic digestion of proteins followed by MS analysis of the resulting peptides. For identifying ubiquitinated lysine (B10760008) residues, tandem mass spectrometry can detect a characteristic 114-Da diglycine ubiquitin remnant that remains attached after trypsin digestion.

To enhance the detection of less abundant modified peptides, enrichment strategies are often utilized. Immunoaffinity enrichment using antibodies specific to certain PTMs (e.g., acetyl-lysine) is an efficient method that can be coupled with high-resolution mass spectrometry for identification and quantification. Data-independent acquisition (DIA) mass spectrometry is another approach that enables high-throughput, label-free quantification of PTMs.

In addition to MS-based methods, antibody-based techniques are widely used for PTM analysis. These include immunoassays, protein microarrays, and antibody arrays, which rely on specific antibodies that bind to the modified form of a protein or the PTM itself. Techniques such as ELISA, PEA, SomaScan, xMAP, and SIMOA are available for quantifying PTMs. Aptamers, which are oligonucleotide ligands, have also shown promise in discriminating between proteins with different PTMs. Methodologies for determining the levels of specific PTMs, such as protein persulfides, have also been developed.

These diverse methodologies provide powerful tools for the comprehensive analysis of the proteome and its dynamic modifications, enabling researchers to gain insights into the roles of PTMs in various biological processes.

Cellular Localization and Dynamics of Ycr592 Protein

Subcellular Localization of YCR592 Protein in S. cerevisiae

This compound, also identified as SNT1 and corresponding to the ORF YCR033W, is a probable DNA-binding protein in S. cerevisiae. Research indicates that its primary localization within the yeast cell is the nucleus. Current time information in San Francisco, CA, US.yeastgenome.org

Large-scale studies employing GFP tagging and fluorescence microscopy have provided visual and quantitative data on the localization of a significant portion of the S. cerevisiae proteome, including YCR592 (SNT1). duke.edunih.govresearchgate.netucsf.eduyeastgenome.org The Yeast GFP Fusion Localization Database, a key resource from the University of California, San Francisco (UCSF), reports nuclear localization for SNT1 (YCR033W). yeastgenome.org

Association with Ribosomal Subunits

Based on the available scientific literature and database annotations, this compound (SNT1) is not characterized as a ribosomal protein and is not reported to be a component of either the small (40S) or large (60S) ribosomal subunits in S. cerevisiae. Its known functions and interactions are primarily associated with nuclear processes, specifically transcriptional regulation as a component of the Set3C histone deacetylase complex. Current time information in San Francisco, CA, US.yeastgenome.org Therefore, detailed information regarding its association with ribosomal subunits is not applicable.

Intracellular Distribution Beyond the Ribosome

As YCR592 (SNT1) is not a ribosomal protein, its intracellular distribution is discussed in the context of its known nuclear localization and involvement in nuclear protein complexes. YCR592 (SNT1) is found in the nucleus and is associated with chromatin and the Set3 complex, which is a histone deacetylase complex. Current time information in San Francisco, CA, US.yeastgenome.org It is also noted to be present in the cytosol. Current time information in San Francisco, CA, US. The association with these nuclear components underscores its role in regulating gene expression.

Quantitative proteomic data indicates that SNT1 is present at approximately 396 molecules per cell in log phase SD medium. yeastgenome.org

Mechanisms of this compound Transport and Assembly into Ribosomes

Given that this compound (SNT1) is not a ribosomal protein, the mechanisms of its transport and assembly into ribosomes are not relevant to its known biology. Ribosomal proteins are typically synthesized in the cytoplasm and then imported into the nucleus for assembly with ribosomal RNA into preribosomal subunits. [Search result 6, 11 (from initial broader search)] However, this pathway is specific to bona fide ribosomal proteins.

For YCR592 (SNT1), transport mechanisms would be related to its nuclear localization. Proteins destined for the nucleus often contain nuclear localization signals (NLS) that are recognized by nuclear transport receptors (karyopherins). While the specific transport pathway for SNT1 has not been detailed in the provided search results, its consistent nuclear localization suggests the involvement of such mechanisms.

Dynamic Behavior of this compound within the Cellular Context

Information specifically detailing the dynamic behavior of this compound (SNT1) beyond its presence in the nucleus and association with complexes is limited in the provided search results. However, as a component of a histone deacetylase complex involved in transcriptional regulation, its association with chromatin and potentially its subnuclear localization may be dynamic, changing in response to cellular signals or changes in transcriptional activity. Its involvement in processes like the cellular response to starvation and positive regulation of the stress-activated MAPK cascade Current time information in San Francisco, CA, US. suggests that its localization or activity might be modulated under different environmental or physiological conditions.

Biological Function and Molecular Mechanism of Ycr592 Protein

Core Role of YCR592 Protein in Ribosomal Function and Biogenesis

This compound (RPL28) plays a crucial role in both the assembly and function of ribosomes abcam.com. As a component of the large 60S ribosomal subunit, it is integral to the process of protein synthesis by translating messenger RNA (mRNA) abcam.com. RPL28 is involved in the protein synthesis (translation) and ribosome biogenesis pathways abcam.com. It interacts with other ribosomal proteins and factors essential for these processes abcam.com. Studies have indicated that RPL28 is indispensable in ribosome biogenesis and protein synthesis researchgate.net. Its expression is widespread and can vary based on cellular protein production demands abcam.com.

Detailed Mechanism of this compound in Protein Synthesis/Translation

Protein synthesis, or translation, involves decoding the mRNA sequence to build a polypeptide chain libretexts.orgwikipedia.org. This process occurs on the ribosome, which facilitates the interaction between mRNA, transfer RNA (tRNA), and amino acids libretexts.orgwikipedia.org. RPL28, as a part of the large ribosomal subunit, contributes to several key aspects of this process.

Structural Stabilization of the Ribosome

Ribosomal proteins, including RPL28, are essential for the structural integrity and stability of the ribosome wikipedia.org. They interact extensively with ribosomal RNA, helping to fold and maintain the complex three-dimensional structure of the ribosomal subunits nih.gov. While the catalytic site for peptide bond formation is primarily composed of rRNA, ribosomal proteins are abundant on the surface of the ribosome and stabilize its structure by interacting with multiple RNA domains nih.gov. These interactions often involve uniquely folded extensions of the proteins that reach into the subunit's interior nih.gov.

Role in tRNA Positioning and Codon-Anticodon Pairing

Transfer RNA molecules bring specific amino acids to the ribosome and pair their anticodons with the complementary codons on the mRNA ucsc.edualltrna.com. The ribosome has distinct binding sites for tRNA: the A (aminoacyl), P (peptidyl), and E (exit) sites libretexts.org. Proper positioning of tRNA in these sites is critical for accurate translation nih.gov. As part of the large ribosomal subunit, RPL28 helps ensure the correct alignment of rRNA and tRNA during protein assembly abcam.com. Studies comparing bacterial and eukaryotic ribosomes have highlighted the importance of ribosomal proteins in stabilizing tRNA positioning within the ribosomal sites mdpi.com. For instance, in bacterial ribosomes, ribosomal protein bL28 (homologous to yeast RPL28) interacts with the CCA-terminus of E site tRNA mdpi.com. This suggests a conserved role for this protein in tRNA positioning.

Specific Roles of this compound in Ribosome Assembly and Maturation

Ribosome assembly is a complex, multi-step process involving the coordinated folding of rRNA and the hierarchical binding of ribosomal proteins, aided by numerous biogenesis factors elifesciences.orgmdpi.comfrontiersin.org. RPL28 participates in the assembly of the large 60S ribosomal subunit abcam.com. Ribosomal protein genes are transcribed in the nucleus, and their mRNAs are translated in the cytoplasm yeastgenome.org. The synthesized ribosomal proteins then enter the nucleus to associate with nascent rRNA transcripts yeastgenome.org. The assembly of pre-ribosomal particles, including the pre-60S subunit, involves the dynamic interaction of ribosomal proteins and assembly factors mdpi.comfrontiersin.org. These particles undergo maturation steps before being exported to the cytoplasm as functional ribosomal subunits mdpi.com. Studies have shown that newly labeled RPL28 is rapidly incorporated into functional 60S subunits, 80S monosomes, and polysomes researchgate.net. The trafficking of RPL28 from the nucleolus to the cytoplasm is dependent on ribosome assembly researchgate.net. RPL28 coordinates with other proteins, such as RPL5 and RPL11, which are also involved in the assembly of the large ribosomal subunit abcam.com. Deficiencies or alterations in RPL28 can lead to abnormal ribosome assembly, affecting protein synthesis and potentially contributing to conditions known as ribosomopathies abcam.comresearchgate.net.

Interactions of Ycr592 Protein

YCR592 Protein-Nucleic Acid Interactions

Specificity and Affinity of Nucleic Acid Binding

Proteins that interact with nucleic acids (DNA or RNA) exhibit specificity and affinity in their binding. Specificity refers to the ability of a protein to preferentially bind to a particular nucleic acid sequence or structure over others. This is often mediated by specific amino acid residues within the protein interacting with chemical groups on the nucleic acid bases or the sugar-phosphate backbone. Affinity describes the strength of the binding interaction, typically quantified by the dissociation constant (Kd). A lower Kd value indicates higher binding affinity. The specificity and affinity of nucleic acid binding are critical determinants of a protein's function, for example, in gene regulation (transcription factors binding to specific DNA sequences) or RNA processing (RNA-binding proteins interacting with specific RNA structures). Studies characterizing this aspect would involve quantitative binding assays to determine Kd values and techniques to identify the specific binding sites on the nucleic acid.

Interactions with Non-Ribosomal Factors and Regulatory Proteins

Beyond nucleic acids, proteins like YCR592 can interact with a diverse range of protein partners. These include non-ribosomal factors, which are proteins not directly part of the ribosomal machinery but may be involved in translation regulation or other cellular processes. Interactions with regulatory proteins, such as kinases, phosphatases, or components of signaling pathways, can modulate the activity, localization, or stability of YCR592. These protein-protein interactions can be transient or stable, forming dynamic complexes that participate in various cellular functions. Identifying these interaction partners is essential for mapping protein interaction networks and understanding the cellular pathways in which YCR592 might be involved.

Methodologies for Characterizing this compound Interactions

A variety of experimental and computational approaches are employed to identify and characterize protein interactions. These methods provide complementary views of the interactome, ranging from binary interactions to components of larger protein complexes.

Affinity Purification coupled with Mass Spectrometry

Affinity Purification coupled with Mass Spectrometry (AP-MS) is a powerful biochemical technique used to identify proteins that physically associate with a specific "bait" protein, such as YCR592, under near-native conditions. The bait protein is typically tagged (e.g., with a TAP tag or epitope tag) to allow its isolation from cell lysates using affinity chromatography creative-diagnostics.comebi.ac.uk. Interacting proteins (prey) that are bound to the immobilized bait are co-purified. These co-purified proteins are then identified using mass spectrometry creative-diagnostics.comebi.ac.uk. AP-MS can reveal stable components of protein complexes and provides insights into the protein interaction network ebi.ac.uknih.gov. Tandem affinity purification (TAP) is a specific type of AP that involves a two-step purification process to increase specificity and reduce background noise creative-diagnostics.com. While AP-MS is effective at identifying components of protein complexes, it may not efficiently capture transient or weak interactions ebi.ac.uk. It is also important to distinguish direct interactions from indirect associations within the purified complex d-nb.info.

Yeast Two-Hybrid and other Genetic Screens

The Yeast Two-Hybrid (Y2H) system is a widely used genetic method to detect binary protein-protein interactions in vivo nih.govnih.govwikipedia.org. It is based on the principle that the DNA-binding domain (DBD) and activation domain (AD) of a transcription factor are physically separated but can reconstitute function if brought into proximity wikipedia.orgresearchgate.netsingerinstruments.com. In a Y2H assay, YCR592 (the bait) is fused to the DBD, and potential interaction partners (prey) are fused to the AD wikipedia.orgresearchgate.netsingerinstruments.com. If YCR592 interacts with a prey protein, the DBD and AD are brought together, activating the transcription of a downstream reporter gene wikipedia.orgresearchgate.netsingerinstruments.com. This activation can be detected through various readouts, such as growth on selective media or activation of a colorimetric assay researchgate.netsingerinstruments.com. Y2H can be used for high-throughput screening of protein libraries to identify novel interaction partners nih.govwikipedia.org. Variations of the Y2H system exist, including the split-ubiquitin system, which is suitable for studying interactions of membrane-bound proteins singerinstruments.comuni-tuebingen.de. Genetic screens, in general, offer the advantage of identifying interactions within a living cellular environment. However, Y2H can be prone to false positives and negatives, and interactions detected in the nucleus (where classical Y2H occurs) may not reflect interactions in other cellular compartments wikipedia.orgsingerinstruments.commdpi.com.

In Vitro Binding Assays and Kinetics

In vitro binding assays are performed outside of a living cell and are used to directly measure the binding interaction between purified proteins or between a protein and a nucleic acid. These assays allow for controlled experimental conditions and quantitative analysis of binding parameters such as affinity (Kd), association rate (kon), and dissociation rate (koff) nih.govperceptive.com. Techniques include surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and various pull-down assays using immobilized molecules perceptive.comnih.govchelatec.com. For nucleic acid binding, methods like electrophoretic mobility shift assays (EMSA) or nitrocellulose filter binding assays can be used. In vitro assays are valuable for confirming interactions identified by other methods and for detailed characterization of binding kinetics and thermodynamics. They require purified and functional proteins and nucleic acids, which can sometimes be challenging to obtain.

Computational Prediction and Network Analysis

Computational methods play an increasingly important role in predicting potential protein interactions and analyzing protein interaction networks nih.govnih.govspringernature.com. These methods utilize various types of data, including protein sequence, structure, genomic context, gene expression profiles, and evolutionary relationships, to infer interactions nih.govnih.govspringernature.com. Algorithms can predict interactions based on features like domain-domain interactions, co-evolution, or co-localization nih.gov. Network analysis involves studying the global properties of protein interaction networks, such as connectivity, clustering, and the identification of hubs and modules, to gain insights into protein function and pathway organization plos.orgnih.gov. Computational predictions can generate hypotheses about potential interactions that can then be experimentally validated biorxiv.org. While computational methods can provide a broad overview and guide experimental design, predictions need to be experimentally verified due to inherent false positive rates nih.govnih.govbiorxiv.org.

Regulation of Ycr592 Protein Expression and Activity

Transcriptional Regulation of the YCR592 Gene

Transcriptional regulation is a primary control point for gene expression, determining when and how much mRNA is produced from a gene. This process is influenced by specific DNA sequences within the gene's promoter region and the binding of transcription factors. libretexts.orgebi.ac.uk Environmental and developmental cues can significantly impact the activity of transcription factors and the transcription rate of genes. libretexts.orgplos.org

Promoter Elements and Transcription Factors

Gene transcription is initiated at the promoter, a region of DNA typically located upstream of the coding sequence. libretexts.org Promoter elements are specific DNA sequences within the promoter that are recognized and bound by transcription factors. libretexts.orgnih.gov These transcription factors can act as activators, increasing the rate of transcription, or repressors, decreasing it. libretexts.orgebi.ac.uk The combination of specific promoter elements and the availability of cognate transcription factors in a cell determines the basal and regulated transcription levels of a gene. While SNT1 (YCR592) is described as a probable DNA-binding protein, suggesting it could potentially function as a transcription factor or be regulated by DNA-binding proteins, specific promoter elements of the SNT1 gene or transcription factors that directly regulate its expression are not detailed in the provided search results. uw.edu.pl General mechanisms of transcriptional regulation in yeast involve various transcription factors that bind to specific DNA sequences to modulate gene expression. wikipathways.orgcornell.eduyeastgenome.org

Environmental and Developmental Cues influencing Transcription

Environmental conditions and developmental stages can trigger signaling pathways that ultimately affect the activity or availability of transcription factors, thereby influencing gene transcription. plos.orgnih.gov For example, nutrient availability can significantly alter the gene expression profile in yeast, often through the action of specific signaling pathways and transcription factors. plos.orgwikipathways.org While it is plausible that the transcription of the YCR592 (SNT1) gene is influenced by environmental or developmental cues in Saccharomyces cerevisiae, specific research findings detailing these influences for this particular gene were not found in the search results.

Post-Transcriptional Regulation of YCR592 mRNA

Following transcription, the mRNA molecule undergoes several processing steps and its stability and fate in the cytoplasm can be regulated. These post-transcriptional mechanisms play a crucial role in fine-tuning gene expression. khanacademy.org

mRNA Stability and Degradation Pathways

The stability of an mRNA molecule, or how long it persists in the cytoplasm before being degraded, significantly impacts the amount of protein that can be produced from it. mRNA degradation is a crucial regulatory mechanism, and several pathways are involved in breaking down mRNA. nih.gov The rate of degradation can be influenced by sequences within the mRNA itself, particularly in the untranslated regions (UTRs), and by the binding of specific RNA-binding proteins. nih.govnih.gov While mRNA stability is a general regulatory mechanism in yeast and other eukaryotes, specific details regarding the stability or degradation pathways of YCR592 (SNT1) mRNA are not available in the provided information.

Alternative Splicing (if applicable) and RNA Modifications

In eukaryotes, pre-mRNA molecules can undergo alternative splicing, a process where different combinations of exons are included in the mature mRNA. nih.govnih.govkhanacademy.org This can lead to the production of multiple protein isoforms with potentially different functions from a single gene. google.comelifesciences.org Some search results mention sequence heterogeneity between yeast strains in the region encompassing YCR592, suggesting potential polymorphisms, but direct evidence of alternative splicing specifically for YCR592 (SNT1) mRNA was not found. researchgate.netresearchgate.netresearchgate.net RNA modifications, such as methylation, can also occur on mRNA and influence its stability, localization, and translation. nih.gov While various RNA modifications are known to play regulatory roles, specific modifications on YCR592 (SNT1) mRNA were not identified in the search results.

Translational Control of YCR592 Protein Synthesis

Translational control regulates the rate at which mRNA is translated into protein. This level of regulation allows for rapid adjustments in protein production in response to cellular needs or environmental changes. washington.edumcgill.ca

Protein synthesis initiation in eukaryotes is a complex process involving numerous eukaryotic initiation factors (eIFs) that recruit the ribosome to the mRNA. nih.gov The 5' cap structure and the 3' poly(A) tail of mRNA play important roles in this process. washington.edunih.gov Regulatory proteins and specific mRNA sequences, such as upstream open reading frames (uORFs) or internal ribosome entry sites (IRES), can modulate translation initiation. washington.edumdpi.commcgill.ca While these general mechanisms of translational control are well-established in yeast and other eukaryotes, specific information on how the translation of YCR592 (SNT1) mRNA is controlled was not found in the available search results. washington.edunih.govmdpi.commcgill.caelifesciences.org

Compound Information

Advanced Methodologies for Ycr592 Protein Research

Experimental Approaches for Structural Biology

Determining the three-dimensional structure of a protein is fundamental to understanding its function. Several powerful experimental techniques are available for this purpose, each offering unique advantages depending on the nature of the protein and the biological question being addressed.

X-ray Crystallography for High-Resolution Structures

X-ray crystallography is a primary technique for determining the atomic-resolution three-dimensional structure of proteins. The method involves obtaining highly ordered protein crystals, which are then diffracted by an X-ray beam. The resulting diffraction pattern is analyzed computationally to reconstruct the electron density map of the protein, from which the atomic coordinates are derived. researchgate.net This technique can provide very high-resolution details, offering precise information about the arrangement of amino acids, the architecture of binding sites, and conformational states. biocompare.com Challenges in X-ray crystallography often lie in obtaining suitable protein crystals and interpreting the diffraction data, particularly for large or flexible proteins. researchgate.netbiocompare.com Radiation damage from intense X-ray sources can also affect the protein structure during data collection, requiring careful experimental design and data processing. nih.gov Despite these challenges, X-ray crystallography remains a cornerstone of structural biology, providing invaluable insights into protein structure-function relationships. researchgate.netbiocompare.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamics and Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique used to study the structure, dynamics, and interactions of proteins in solution. Unlike crystallography, NMR does not require protein crystallization, allowing proteins to be studied in a more native-like environment. elsevier.com NMR provides information on the local environment of individual atoms within the protein, enabling the determination of protein structure, the identification of flexible regions, and the characterization of conformational changes. elsevier.comunimore.it It is particularly well-suited for studying protein dynamics over a wide range of timescales and for investigating protein-ligand or protein-protein interactions by observing changes in chemical shifts and signal intensities upon binding. elsevier.comunimore.itnih.gov However, traditional solution NMR is typically limited to proteins of moderate size (generally below 30-40 kDa) due to spectral complexity and signal broadening, although advances in isotopic labeling and experimental techniques have extended its applicability to larger systems and even proteins within cells. elsevier.comunimore.it

Cryo-Electron Microscopy (Cryo-EM) for Ribosome-Bound States

Cryo-Electron Microscopy (Cryo-EM) has revolutionized structural biology, particularly for large macromolecular complexes like ribosomes. embl.orgjakemp.comthermofisher.com This technique involves flash-freezing protein samples in a thin layer of vitreous ice, preserving their native structure and conformation. embl.org An electron beam is then passed through the frozen sample, and images are recorded. embl.orgjakemp.com Computational processing of a large number of images from individual particles allows for the reconstruction of a high-resolution three-dimensional map of the protein or complex. thermofisher.comnuvisan.com Cryo-EM is exceptionally powerful for studying heterogeneous samples and capturing different functional states of a protein or complex, making it ideal for investigating proteins like YCR592 in the context of the ribosome. embl.orgthermofisher.commorgridge.org It overcomes some limitations of crystallography by not requiring crystals and can handle much larger assemblies than traditional NMR. embl.orgmorgridge.org Advances in detectors and image processing algorithms have significantly improved the resolution achievable with cryo-EM, often reaching near-atomic levels. thermofisher.comnuvisan.com

Biophysical Techniques for Functional Characterization

Beyond determining structure, understanding protein function requires characterizing their physical properties and interactions. Biophysical techniques provide quantitative data on aspects such as molecular weight, size, shape, and binding thermodynamics.

Analytical Ultracentrifugation for Complex Formation

Analytical Ultracentrifugation (AUC) is a fundamental technique used to characterize the hydrodynamic properties of proteins and protein complexes in solution. beckman.comnih.govnih.gov By subjecting a sample to a high centrifugal force, AUC monitors the sedimentation of macromolecules based on their mass, shape, and density. beckman.comnih.gov Sedimentation velocity (SV) experiments provide information on the size distribution and shape of particles, allowing for the detection of different oligomeric states and the analysis of protein association and dissociation. nih.govnih.gov Sedimentation equilibrium (SE) experiments yield highly accurate molecular weights and can be used to study reversible interactions and determine binding stoichiometry and affinity. nih.govnih.gov AUC is performed in solution under near-native conditions and does not require labeling, making it a valuable tool for studying protein interactions and complex formation without potential artifacts introduced by immobilization or tags. beckman.comnih.govbeckman.com

Surface Plasmon Resonance and Isothermal Titration Calorimetry for Binding Kinetics

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful techniques for quantitatively characterizing molecular interactions, including protein-protein and protein-ligand binding.

Surface Plasmon Resonance (SPR) measures the binding of a molecule in solution (analyte) to a molecule immobilized on a sensor surface (ligand) in real-time. proteogenix.sciencecytivalifesciences.comnih.gov As the analyte binds to the immobilized ligand, it causes a change in the refractive index near the sensor surface, which is detected as a change in the SPR signal. cytivalifesciences.comnih.gov This allows for the determination of binding kinetics (association and dissociation rates, k_on and k_off) and binding affinity (dissociation constant, K_D). nih.govnih.gov SPR is a label-free technique and requires relatively small amounts of sample. cytivalifesciences.comnih.gov It is widely used in drug discovery and basic research to characterize the specificity, affinity, and kinetics of molecular interactions. proteogenix.sciencecytivalifesciences.com

Isothermal Titration Calorimetry (ITC) directly measures the heat absorbed or released upon molecular binding. cureffi.orgmpg.demalvernpanalytical.com In an ITC experiment, one binding partner is titrated into a solution containing the other partner, and the heat change associated with each injection is precisely measured to maintain a constant temperature. cureffi.orgmalvernpanalytical.com Analysis of the heat flow data provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (K_A or K_D), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). mpg.dewhiterose.ac.uknih.gov ITC is a label-free technique and is considered the gold standard for measuring binding thermodynamics. mpg.dewhiterose.ac.uknih.gov It is particularly useful for understanding the driving forces behind molecular recognition and binding events. whiterose.ac.uknih.gov

Genetic and Molecular Biology Techniques

Genetic and molecular biology techniques are fundamental to understanding protein function by manipulating the gene encoding the protein. In Saccharomyces cerevisiae, a wide array of established methods facilitates such studies.

Proteomic and Interactomic Analyses

Proteomic and interactomic analyses provide comprehensive insights into the proteins present in a sample, their modifications, and their interactions with other molecules.

Cross-Linking Mass Spectrometry for Interaction Mapping

Cross-linking mass spectrometry (XL-MS) is a powerful technique used to identify protein-protein interactions and map interaction interfaces. By introducing chemical cross-linkers that covalently link interacting proteins or different parts of the same protein, followed by mass spectrometry analysis, researchers can identify interaction partners and gain structural insights into protein complexes. While specific published data detailing the application of XL-MS directly to YCR592 protein interactions were not found in the immediate search results, this methodology is broadly applicable to studying protein complexes within the cell wall and bud neck regions where YCR592 is localized and interacts with other proteins like septins and components of the cell wall integrity pathway. XL-MS could potentially be employed to precisely map the interaction sites between YCR592 and its known binding partners, providing valuable structural constraints for modeling these interactions.

Bioinformatics and Computational Biology

Bioinformatics and computational biology play a crucial role in the study of this compound, enabling researchers to analyze its sequence, predict its structure and localization, and understand its place within complex cellular networks. These approaches complement experimental data, providing predictive frameworks and facilitating the interpretation of high-throughput datasets.

Sequence Alignment and Phylogenetic Analysis

Sequence alignment is a fundamental bioinformatics technique used to compare the amino acid sequence of this compound with other known protein sequences. This allows for the identification of conserved domains, motifs, and potential functional regions. Phylogenetic analysis can be performed on YCR592 and its homologs in other organisms to infer evolutionary relationships and understand the conservation of its function across different species. Such analyses can reveal the evolutionary history of the protein and highlight critical residues or regions that have been conserved over time, suggesting their importance for function or structure. Studies have utilized sequence analysis to understand the characteristics of YCR059W.

Protein Structure Prediction and Homology Modeling

Predicting the three-dimensional structure of this compound is essential for understanding its function at a molecular level. Since experimental determination of protein structures can be challenging, computational methods like homology modeling are often employed. Homology modeling predicts the structure of a target protein based on the known experimental structure of a homologous protein (a protein with a similar sequence). Given that YCR592 is a yeast protein, homology modeling can leverage the wealth of structural data available for other yeast or related eukaryotic proteins to generate a putative structural model for YCR592. Other protein structure prediction methods, including ab initio methods, can also contribute to understanding the potential folds and structural features of YCR592, particularly for regions without clear homologs.

Protein-Protein Interaction Network Analysis and Prediction

This compound is known to interact with several other proteins, including components of the septin ring (Cdc3, Cdc10, Cdc11, Cdc12) and proteins involved in cell wall integrity signaling (e.g., Rom2). Protein-protein interaction network analysis integrates data from various experimental techniques (such as yeast two-hybrid, co-immunoprecipitation, and high-throughput screens) and computational predictions to construct networks illustrating the interactions of YCR592 within the cellular context. Analyzing these networks can help identify novel interaction partners, understand the modularity of cellular processes YCR592 is involved in, and predict its functional role based on its network neighbors. Computational tools are used to predict potential interaction partners based on features like sequence motifs, domain interactions, and co-expression data.

Molecular Dynamics Simulations for Conformational Changes and Interactions

Molecular dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. While specific MD simulation studies focused solely on this compound were not detailed in the provided search results, this method is valuable for studying protein dynamics, conformational changes, and interactions at an atomic level. MD simulations could be applied to the predicted or experimentally determined structure of YCR592 to understand its flexibility, how it changes conformation upon binding to partners, or how mutations might affect its structure and dynamics. For protein-protein interactions involving YCR592, MD simulations could provide insights into the stability of the complex, the forces driving the interaction, and the specific residues involved in binding.

Evolutionary and Comparative Biology of Ycr592 Protein

Evolutionary Conservation of Ribosomal Protein S28 Homologs

Ribosomal protein S28 (S28E in archaea) exhibits a high degree of sequence conservation across a wide range of organisms, including archaea, yeast, fungi, plants, and mammals, implying a fundamental and conserved role in protein synthesis throughout evolution. medchemexpress.comembl.deidrblab.net This conservation is particularly notable in certain regions of the protein. embl.denih.gov The presence of sequence homologs of S28E proteins across archaeal and eukaryotic lineages underscores its essential function in the translation machinery. embl.de

Conserved Domains and Motifs

A key feature contributing to the conserved function of Ribosomal Protein S28 is the presence of conserved domains and motifs. The structure of S28E from Methanobacterium thermoautotrophicum, an archaeon, reveals a globular region and a C-terminal tail. embl.de The globular region contains four antiparallel β-strands arranged in a Greek-key topology. embl.de This core region exhibits a variant of the OB-fold, a well-characterized RNA-binding motif found in many proteins that interact with nucleic acids. embl.de The presence of the OB-fold in S28E suggests its involvement in binding to ribosomal RNA (rRNA), which is crucial for ribosome assembly and function. embl.de S1-like RNA-binding domains are generally found in a variety of RNA-associated proteins, including S28E. embl.deebi.ac.uk

Analysis of the protein sequence of Ribosomal Protein S28 in different species highlights conserved residues. For instance, residues Asp 31 and Asp 51 are well conserved in S28E proteins. embl.de These conserved residues likely play important roles in the protein's structure and interaction with other ribosomal components, particularly rRNA.

Species-Specific Divergence and Adaptation

Furthermore, while the core function is conserved, variations in sequence can contribute to species-specific characteristics or subtle differences in ribosomal function or regulation. Studies comparing RPS28 across different mammalian species, such as the giant panda, humans, cattle, mice, rats, and pigs, show high homology in amino acid sequences, often 100% identity among mammals, indicating strong selective pressure to maintain the protein's structure and function in this lineage. idrblab.net However, at the nucleotide level, there can be more divergence. idrblab.net

Phylogenetic Analysis of Ribosomal Protein S28 Family

Phylogenetic analysis of the Ribosomal Protein S28 family supports its ancient origin and evolutionary history across different domains of life. Studies have utilized RPS28 sequences to construct phylogenetic trees in various organisms, including vertebrates and insects. nih.govucl.ac.ukresearchgate.netresearchgate.netnih.govnih.gov Ribosomal proteins, due to their essential and conserved nature, are often used as markers for studying evolutionary relationships between species. juniperpublishers.comscirp.org

Phylogenetic trees based on RPS28 sequences from different species illustrate the evolutionary distances and relationships within the protein family. ucl.ac.uknih.gov For instance, phylogenetic analysis of RPS28 mRNA sequences from vertebrate species shows distinct clustering reflecting known evolutionary relationships. ucl.ac.uk The high conservation observed in sequence alignments translates into relatively short evolutionary distances between closely related species in phylogenetic trees. nih.gov

While the core ribosomal machinery is highly conserved, the evolutionary trajectories of individual ribosomal proteins, including S28, can still provide insights into the evolutionary processes and selective pressures acting on these proteins. juniperpublishers.com The existence of unique ribosomal protein mass fingerprints in different species also suggests possible differences in ribosome structure and function, even with conserved general features. juniperpublishers.com

Functional and Structural Comparison with Orthologous Ribosomal Proteins

Ribosomal Protein S28 is a component of the small ribosomal subunit (40S in eukaryotes, 30S in archaea) and interacts with ribosomal RNA and other ribosomal proteins to facilitate protein synthesis. maayanlab.cloudmedchemexpress.comembl.denih.govmdpi.comresearchgate.net Orthologous ribosomal proteins, while performing the same general function in different species, can exhibit structural and functional nuances.

Structurally, the presence of the OB-fold is a conserved feature in S28E from archaea and is also found in eukaryotic RPS28, highlighting a conserved mode of RNA interaction. embl.de Comparisons of the structure of human ribosomal protein S28 with the 30S ribosomal protein S12 from Escherichia coli (a bacterial counterpart, although distantly related) show some structural similarities, particularly in regions involved in RNA binding, even though strict conservation of DNA/RNA-binding residues may not be observed. nih.govresearchgate.net

Functionally, Ribosomal Protein S28 plays a role in the assembly and stability of the small ribosomal subunit and is involved in translation initiation. maayanlab.cloudnih.govmdpi.com In eukaryotes, RPS28 is located in the head region of the small ribosomal subunit and is positioned near or in the ribosomal E site, where it contacts the 18S rRNA and mRNA. nih.govucl.ac.uk Mutations in yeast Rps28 have been shown to affect the accuracy of translation, similar to mutations in the bacterial ribosomal protein S12. medchemexpress.comnih.gov This suggests a conserved role in maintaining translational fidelity across different domains of life.

Studies in humans and mice have shown that RPS28 is essential for the biogenesis of 18S rRNA and that its protein levels are regulated, for instance, by tRNA-derived small RNAs, which can influence RPS28 mRNA translation. nih.govucl.ac.uk This post-transcriptional regulation mechanism appears to be conserved in vertebrates. nih.govucl.ac.uk

Broader Implications and Future Research Directions

Ribosomal Proteins as Model Systems for Ribosomal Assembly and Function

The assembly of ribosomes is a fundamental and highly complex process essential for all life. It involves the coordinated interaction of ribosomal RNAs (rRNAs) and numerous ribosomal proteins. mdpi.com The study of individual ribosomal proteins and their roles in this intricate process provides a model system for understanding the assembly of large ribonucleoprotein complexes. nih.govnih.gov Research in this area often focuses on how these proteins guide the folding of rRNA, facilitate processing events, and contribute to the final three-dimensional structure of the ribosomal subunits. nih.gov These studies are crucial for deciphering the fundamental principles of macromolecular assembly in the cell. embopress.org

Contributions to Understanding Protein Synthesis Fidelity and Regulation

The ribosome is responsible for translating the genetic code into proteins with a high degree of accuracy. nih.gov The fidelity of protein synthesis is critical, as errors can lead to the production of non-functional or even toxic proteins. nih.govuibk.ac.at Ribosomal proteins play a key role in ensuring this accuracy by contributing to the decoding center, which is responsible for selecting the correct aminoacyl-tRNAs, and by participating in conformational changes that govern the translocation of the ribosome along the mRNA. nih.govnsf.gov Understanding how specific ribosomal proteins influence these processes is essential for a complete picture of how translational fidelity is maintained and regulated. nih.govchapman.edu

Biotechnological Applications of Ribosomal Protein Systems

The understanding of ribosomal protein function has led to various biotechnological applications.

Tools for Ribosome Engineering

The ability to engineer ribosomes with altered properties opens up new avenues in synthetic biology. nih.gov By modifying ribosomal proteins, researchers can create ribosomes with novel functions, such as the ability to incorporate unnatural amino acids into proteins, leading to the production of polymers with unique chemical properties. nih.gov Engineered ribosomes can also be designed to be orthogonal to the cell's natural ribosomes, allowing for the synthesis of specific proteins without interfering with the cell's normal functions. spaceweekly.com

Potential Therapeutic Implications of Ribosomal Protein Dysregulation

Dysregulation of ribosomal protein function has been linked to a class of human diseases known as ribosomopathies. nih.govnih.gov

Understanding Ribosomopathies and Related Disorders

Ribosomopathies are a group of genetic disorders that result from mutations in genes encoding ribosomal proteins or factors involved in ribosome biogenesis. nih.govutsouthwestern.edu These disorders often present with specific clinical phenotypes, such as bone marrow failure, skeletal abnormalities, and an increased predisposition to cancer. nih.govmdpi.com Studying the effects of specific ribosomal protein mutations helps to elucidate the molecular basis of these diseases and provides insights into the tissue-specific functions of ribosomes. utsouthwestern.edumdpi.com This understanding is crucial for the development of targeted therapies for these debilitating conditions. nih.govmdpi.com

Absence of Scientific Literature on "YCR592 Protein" Prevents Article Generation

Following a comprehensive search of scientific databases and literature, no information has been found for a protein specifically designated as "this compound." This absence of data makes it impossible to generate the requested article focusing on its broader implications and future research directions in disease and translation modulation.

The instructions to adhere strictly to the provided outline concerning "this compound" cannot be fulfilled, as there are no research findings, functional data, or established connections to disease states or emerging research technologies associated with this specific protein identifier. All searches for "this compound" and its potential roles in biological processes have yielded no relevant results.

Therefore, the subsections on "this compound as a Target for Modulating Translation in Disease States" and "Emerging Technologies and Future Research Avenues for this compound Studies" cannot be developed. Without any foundational information on the existence, structure, or function of a protein named YCR592, any attempt to write the requested content would be speculative and would not meet the required standards of scientific accuracy.

It is possible that "YCR592" may be a typographical error, an internal project code not yet in the public domain, or a very recently discovered protein that has not yet been described in published literature. Until "this compound" is documented in scientific literature, a detailed and accurate article as per the user's request cannot be produced.

Q & A

Q. Table 1. Advantages and Limitations of YCR592 Functional Assays

Method Application Strengths Limitations
Yeast Two-HybridProtein interaction mappingHigh throughputFalse positives in autoactivation
CETSALigand-binding validationCell-based, native conditionsRequires thermal stability contrast
Cryo-EMStructural resolutionNear-atomic detailHigh protein purity required

Q. Table 2. Resolving Strain-Specific YCR592 Polymorphisms

Strain Nucleotide Variation Amino Acid Change Functional Impact
Strain AG→T at position 245Ala82→SerPredicted neutral
Strain BC→A at position 712Pro238→ThrPotential destabilizing (ΔΔG = +1.5 kcal/mol)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.